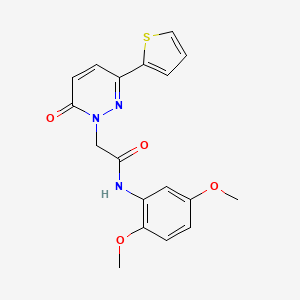

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Description

N-(2,5-Dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a thiophen-2-yl group at position 3 and an acetamide linker connected to a 2,5-dimethoxyphenyl moiety. The 2,5-dimethoxyphenyl group may enhance solubility and binding affinity through hydrogen bonding, while the thiophene ring contributes to lipophilicity and π-π stacking interactions .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-24-12-5-7-15(25-2)14(10-12)19-17(22)11-21-18(23)8-6-13(20-21)16-4-3-9-26-16/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQFNOKMJKVFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

Introduction of the Thiophene Group: This step may involve coupling reactions such as Suzuki or Stille coupling.

Attachment of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Methoxylation of the Phenyl Ring:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the pyridazinone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for diseases due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

Pyridazinone vs. Pyrimidinone (Compound 19, )

Compound 19 (2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide) replaces the pyridazinone core with a pyrimidinone ring. Key differences include:

- Substituent Position : The 3,5-dimethoxyphenyl group (vs. 2,5-dimethoxy in the main compound) alters steric and electronic interactions.

- Benzothiazole vs.

Triazole Derivatives (Compounds 51–55, )

Compounds such as N-(4-(3-ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (51) and N-(4-(5-(3-fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (55) feature triazole cores. These derivatives exhibit:

- Fluorine Substituents : Electron-withdrawing fluorine atoms may enhance target affinity but reduce cell permeability.

- Thio/Sulfonyl Groups: The sulfur-containing linkages (e.g., phenylthio in 51) offer distinct hydrogen-bonding capabilities compared to the main compound’s pyridazinone oxygen .

Kinase-Targeting Analogues (YTH-60, )

(E)-N-(4-(2-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazol-3-yl)vinyl)phenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (YTH-60) is a multi-kinase inhibitor with:

- Indazole Core : The planar indazole structure facilitates ATP-binding pocket interactions in kinases.

Benzothiazole-Based Analogues (EP3 348 550A1, )

The European patent highlights compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide, which shares the 2,5-dimethoxyphenyl-acetamide motif but substitutes pyridazinone with benzothiazole. Key distinctions include:

- Benzothiazole Core : This aromatic heterocycle is structurally rigid, favoring interactions with hydrophobic kinase pockets.

Structural and Pharmacological Data Comparison

Key Research Findings

- Electron-Donating vs. Withdrawing Groups : The 2,5-dimethoxyphenyl group in the main compound provides balanced electron donation, whereas CF3 or halogen substituents in analogs (e.g., YTH-60) prioritize target affinity over solubility .

- Heterocycle Impact: Pyridazinone and pyrimidinone cores favor hydrogen bonding with kinase catalytic domains, while benzothiazoles enhance hydrophobic interactions .

- Thiophene Utility : The thiophen-2-yl group in the main compound and Compound 55 improves membrane permeability compared to bulkier substituents like benzothiazole .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that features a pyridazinone core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

- Molecular Formula : C18H17N3O4S

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may modulate various signaling pathways related to inflammation and cell proliferation.

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in lipid metabolism and cellular signaling.

- Receptor Interaction : It has the potential to interact with receptors that regulate cellular responses to external stimuli.

Pharmacological Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

-

Anti-inflammatory Activity : In vitro studies have shown that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Study IC50 Value (µM) Effect Study A 10 Inhibition of TNF-alpha production Study B 15 Reduction in IL-6 levels -

Antitumor Activity : Preliminary data suggest that this compound may possess antitumor effects against specific cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 Value (µM) MCF7 (Breast) 12 HeLa (Cervical) 18

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

-

Study on Neuroprotection : A study published in Journal of Neurochemistry investigated the neuroprotective effects of the compound in a mouse model of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal apoptosis.

- Findings : The compound reduced markers of oxidative stress and inflammation in brain tissues.

-

Antimicrobial Properties : Another study assessed its antimicrobial activity against various pathogens. The results showed promising antibacterial effects, particularly against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined for several strains:

- Staphylococcus aureus: 8 µg/mL

- Escherichia coli: 32 µg/mL

- Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.